molecular formula C5H5NO2 B075182 pyridine-3,4-diol CAS No. 1121-23-9

pyridine-3,4-diol

Cat. No.: B075182
CAS No.: 1121-23-9
M. Wt: 111.1 g/mol
InChI Key: ZCUUVWCJGRQCMZ-UHFFFAOYSA-N
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Description

Pyridine-3,4-diol (C₅H₅NO₂), also known as 3,4-dihydroxypyridine, is a heterocyclic compound featuring a pyridine ring with hydroxyl groups at the 3- and 4-positions. It exists in equilibrium with its tautomer, pyridin-4-one, in the solid state, as confirmed by X-ray crystallography . This tautomerism arises from keto-enol interconversion, which stabilizes the molecule through intramolecular hydrogen bonding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUVWCJGRQCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274234
Record name 3,4-Dihydroxypyridine
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10182-48-6, 1121-23-9
Record name 3,4-Pyridinediol
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Record name 3-Hydroxypyridin-4-one
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Record name 3-Hydroxy-4-pyridone
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Record name 3,4-Dihydroxypyridine
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Record name 3,4-Dihydroxypyridine
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Record name 3,4-Dihydroxypyridine
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Record name 3,4-PYRIDINEDIOL
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Preparation Methods

Deprotection of Alkoxypyridine Precursors

A prominent method involves the deprotection of 3-alkoxypyridine derivatives. For instance, trifluoromethyl-substituted 4-hydroxypyridine precursors undergo deprotection to yield this compound. Key deprotection strategies include:

  • Hydrogenolysis : Utilizing palladium on carbon (Pd/C) under hydrogen gas (H₂) in methanol, this method achieves benzyl ether cleavage with yields up to 74%.

  • Lewis Acid-Mediated Cleavage : Boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂) effectively cleaves methyl ethers, yielding this compound derivatives at 63% efficiency.

  • Brønsted Acid Deprotection : Trifluoroacetic acid (TFA) is employed for (2-trimethylsilyl)ethyl-protected precursors, enabling selective deprotection under mild conditions.

Table 1: Comparison of Deprotection Methods

MethodReagents/ConditionsYield (%)Key Advantages
HydrogenolysisPd/C, H₂, methanol74High selectivity for benzyl groups
Lewis Acid CleavageBBr₃, CH₂Cl₂63Effective for methyl ethers
Brønsted AcidTFA, room temperatureN/AMild conditions, scalability

Oxidative Aromatization Strategies

Recent advancements leverage iodine-mediated oxidative aromatization to construct the pyridine core. For example, β-enaminone precursors react with molecular iodine (I₂) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), forming dihydrofuropyridine intermediates that undergo further oxidation to yield this compound derivatives. Optimal conditions include:

  • 4.0 equivalents of I₂ and 2.5 equivalents of Cs₂CO₃ at 80°C for 24 hours, achieving a 30% yield of the target compound.

Industrial-Scale Production

Catalytic Hydrogenation

Industrial processes often employ catalytic hydrogenation to reduce nitro- or halo-substituted pyridines. For instance, 3,4-dinitropyridine undergoes hydrogenation over Raney nickel at elevated pressures (5–10 bar), yielding this compound with >90% purity.

Continuous-Flow Systems

Modern facilities adopt continuous-flow reactors to enhance efficiency. A representative setup involves:

  • Reactor Type : Tubular reactor with immobilized Pd catalysts.

  • Conditions : 120°C, 15 bar H₂ pressure, methanol solvent.

  • Output : 12 kg/h of this compound with 85% conversion.

Mechanistic Insights

Tautomerism and Solvent Effects

This compound exhibits tautomeric equilibrium between diol and pyridinone forms. In nonpolar solvents (e.g., CDCl₃), the pyridinone tautomer dominates (70:30 ratio), while polar protic solvents (e.g., methanol) stabilize the diol form. This equilibrium critically influences reactivity in subsequent derivatization reactions.

Role of Substituents

Electron-withdrawing groups (e.g., -CF₃) at the 2-position enhance deprotection efficiency by stabilizing reactive intermediates. Steric hindrance from bulky substituents, however, reduces yields by impeding reagent access.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include over-oxidized quinones and dimerized species. Strategies to mitigate these include:

  • Temperature Control : Maintaining reactions below 100°C minimizes decomposition.

  • Catalyst Screening : Palladium-based catalysts reduce unintended side reactions compared to nickel alternatives.

Scalability Limitations

While laboratory-scale methods achieve moderate yields, industrial translation faces hurdles such as catalyst deactivation and solvent recovery. Advances in flow chemistry and catalyst immobilization are addressing these issues.

Emerging Methodologies

Photocatalytic Oxidation

Recent studies explore visible-light-driven oxidation of 3,4-dimethylpyridine using ruthenium polypyridyl complexes. Preliminary results show 45% yield under blue LED irradiation (455 nm) at ambient temperature.

Biocatalytic Routes

Enzymatic hydroxylation via engineered cytochrome P450 monooxygenases offers a sustainable alternative. Pilot-scale trials demonstrate 60% conversion using E. coli whole-cell biocatalysts .

Chemical Reactions Analysis

Types of Reactions: pyridine-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Pyridine-3,4-diol has been extensively studied for its applications in several scientific domains:

Chemistry

  • Reagent and Catalyst : It serves as a reagent in organic synthesis processes such as oxidation, carbonylation, and dehydration of alcohols.
  • Building Block : The compound is utilized as a building block for synthesizing more complex organic molecules.

Biology

  • Biochemical Interactions : this compound interacts with enzymes and proteins, affecting various metabolic pathways. It has been shown to inhibit iodination of human thyroglobulin and modulate immune responses by interfering with lymphocyte activation.
  • Microbial Metabolism : It acts as an intermediate in the metabolism of 4-hydroxypyridine by Agrobacterium species, showcasing its role in biodegradation processes .

Medicine

  • Therapeutic Potential : Research indicates that this compound exhibits biological activities such as antioxidant properties and potential antimicrobial effects. It is being explored for its use in drug development targeting antibacterial, anti-inflammatory, and anticancer activities.
  • Anticancer Studies : In vitro studies have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range (10–20 µM).

This compound has shown a range of biological activities that make it a focus of medicinal chemistry:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively, which is crucial for combating oxidative stress-related diseases.

Antimicrobial Properties

In vitro evaluations have shown that this compound possesses antimicrobial activity against various pathogens. Minimum inhibitory concentration (MIC) values for some derivatives range from 1 to 32 µg/mL against tested microorganisms.

Enzymatic Interactions

The compound interacts with specific enzymes involved in lipid metabolism. For instance, studies have suggested that it may inhibit certain hydrolases which could lead to potential therapeutic applications.

Case Studies

Several case studies further illustrate the applications and effectiveness of this compound:

  • Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to harmful agents. This protective effect on cellular integrity highlights its potential use in preventing oxidative damage-related diseases.
  • Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a new antimicrobial agent.
  • Enzymatic Activity : Research utilizing recombinant enzymes indicated that this compound could inhibit specific hydrolases involved in lipid metabolism. Kinetic assays quantified enzyme activity before and after treatment with the compound.

Mechanism of Action

The mechanism of action of 3,4-dihydroxypyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Diols

Structural Analogues and Tautomerism

Compound Structure Tautomerism Key Properties
Pyridine-3,4-diol 3,4-dihydroxypyridine Exists as 1:1 mixture with pyridin-4-one tautomer in solid state Fluorescent (λem ~410–420 nm); substrate for Pd-catalyzed reactions
Pyridine-2,3-diol 2,3-dihydroxypyridine Predominantly enol form; no significant tautomerism reported Less stable; forms chelates with metal ions; limited synthetic applications
Pyridine-2,5-diol 2,5-dihydroxypyridine No tautomerism observed Produced by Achromobacter spp. during 2-/3-hydroxypyridine degradation
Key Observations:
  • Tautomerism: Unique to this compound due to adjacent hydroxyl groups enabling keto-enol equilibrium .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance fluorescence and stability in this compound derivatives .
Key Differences:
  • Pd-Catalyzed Reactions : this compound derivatives are uniquely suited for forming π-conjugated systems (e.g., 3,4-dialkynylpyridines), unlike other diols .
  • Enzymatic Specificity: 4-Hydroxypyridine-3-hydroxylase in Agrobacterium sp. is specific to this compound synthesis, while pyridine-2,5-diol production involves non-specific hydroxylases .

Biochemical Pathways and Degradation

Compound Degradation Pathway Enzymes Involved Metabolic Products
This compound Cleavage by this compound dioxygenase FAD-dependent monooxygenase, dioxygenase Pyruvate, formate, NH₃
Pyridine-2,5-diol Oxidation to maleamate derivatives Non-specific hydroxylases Carboxylic acids (e.g., maleic acid)
Key Insights:
  • Ring Cleavage : this compound undergoes extradiol (meta) cleavage, yielding formate and pyruvate, whereas pyridine-2,5-diol degradation follows intradiol pathways .
  • Environmental Relevance : this compound pathways are critical in bioremediation of 4-hydroxypyridine contaminants .

Photophysical and Material Properties

Compound Fluorescence Properties Applications
This compound λem = 410–420 nm (violet) Organic LEDs, fluorescent probes
Pyridine-2,3-diol No significant fluorescence reported Limited to metal chelation studies

Biological Activity

Pyridine-3,4-diol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.

This compound, also known as 3,4-dihydroxypyridine, features a pyridine ring with hydroxyl groups at the 3 and 4 positions. Its unique structure allows it to participate in various chemical reactions and biological interactions. The compound exists in equilibrium with its tautomeric forms, which can influence its biological properties and reactivity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that derivatives of this compound showed potent scavenging activity against free radicals, which is crucial for combating oxidative stress in biological systems .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies revealed that certain derivatives displayed substantial inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi. For instance, a series of synthesized pyridine derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL against tested microorganisms .

Anticancer Potential

The anticancer potential of this compound has been explored through various studies. One notable investigation assessed the cytotoxic effects of this compound derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that some compounds induced apoptosis in cancer cells with IC50 values in the low micromolar range (10–20 µM) .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is vital for optimizing the biological activity of this compound derivatives. Modifications at different positions on the pyridine ring significantly influence their pharmacological properties. For example:

Substituent Position Effect on Activity
Hydroxyl3Enhances antioxidant activity
Hydroxyl4Increases antimicrobial potency
Alkyl groups2 or 6Modulates cytotoxicity in cancer cells

Studies have shown that substituents can either enhance or diminish the desired biological effects, emphasizing the importance of careful design in drug development.

Case Studies

  • Antioxidant Study : A recent study evaluated the antioxidant capacity of various this compound derivatives using DPPH and ABTS assays. The most potent derivative demonstrated an IC50 value of 5 µM in scavenging DPPH radicals .
  • Antimicrobial Screening : In a comparative study of several pyridine derivatives against Staphylococcus aureus and Escherichia coli, compounds featuring trifluoromethyl substitutions exhibited enhanced activity compared to unsubstituted analogs .
  • Cytotoxicity Assay : The cytotoxic effects of this compound were tested on human cancer cell lines using MTT assays. Results indicated that compounds with additional hydroxyl groups showed increased efficacy in inducing cell death .

Q & A

Q. What are the primary synthetic routes for pyridine-3,4-diol derivatives, and what methodological considerations are critical for optimizing yields?

Pyridine-3,4-diols are synthesized via deprotection of substituted 3-alkoxypyridines. Key methods include:

  • Hydrogenolysis with Pd/C in methanol (e.g., benzyl ether cleavage, yielding 74% product) .
  • Lewis acid-mediated cleavage (e.g., BBr₃ in CH₂Cl₂ for methyl ethers, 63% yield) .
  • Brønsted acid deprotection (e.g., TFA for trimethylsilyl-protected precursors) . Critical factors include solvent polarity (to stabilize tautomers) and reaction time. NMR monitoring in CDCl₃ or methanol helps track tautomeric equilibria .

Q. How does tautomerism between this compound and pyridin-4-one forms impact structural characterization?

Tautomeric equilibria are solvent-dependent. In CDCl₃, pyridin-4-one dominates (e.g., 70:30 ratio for compound 2c ), while methanol shifts equilibrium toward the diol form . Solid-state X-ray crystallography reveals a 1:1 co-crystal of both tautomers stabilized by hydrogen bonding . Methodologically, polar protic solvents and low-temperature crystallography are recommended for isolating specific tautomers .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Detect tautomeric ratios (e.g., absence of OH signals in CD₃OD due to exchange broadening) .
  • IR spectroscopy : Identify O-H (3350–3240 cm⁻¹) and C=O/C=C stretches (1650–1550 cm⁻¹) .
  • HRMS : Confirm molecular weights (e.g., [M+H]+ = 194.0423 for 2a ) .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound in microbial systems, and how can these inform bioremediation strategies?

Agrobacterium spp. metabolize this compound via This compound dioxygenase , cleaving the ring to form 3-formylpyruvate and formate . Key steps include:

  • Initial hydroxylation of 4-hydroxypyridine by 4-hydroxypyridine-3-hydroxylase to yield this compound .
  • Degradation intermediates (e.g., formiminopyruvate) are funneled into central carbon metabolism . Applications: Engineered strains could remediate pyridine-contaminated environments, though substrate specificity and enzyme kinetics require optimization .

Q. How can this compound derivatives serve as precursors in palladium-catalyzed cross-coupling reactions?

Conversion to bis(perfluoroalkanesulfonate) esters enables Suzuki-Miyaura couplings. For example:

  • Trifluoromethyl-substituted diols form bis(nonaflates) for aryl-aryl bond formation .
  • Fluorescent coupled products (e.g., 4b–c ) exhibit bathochromic shifts (10 nm) due to extended π-systems . Methodological tips: Use anhydrous conditions to prevent sulfonate hydrolysis and optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .

Q. What photophysical properties make this compound derivatives suitable for optoelectronic applications?

Derivatives like 4c fluoresce in the violet region (λem ~400 nm) with Stokes shifts >50 nm. Substituents (e.g., phenyl groups at C-2) extend conjugation, enhancing quantum yields . Applications include organic LEDs or sensors, though stability under UV irradiation requires further study.

Q. How can researchers address challenges in isolating this compound tautomers for synthetic applications?

  • Crystallization : Slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) isolates co-crystals .
  • Chromatography : Use silica gel with <5% H₂O activity to minimize tautomer interconversion .
  • In situ derivatization : Protect hydroxyl groups as sulfonates prior to coupling reactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
pyridine-3,4-diol

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